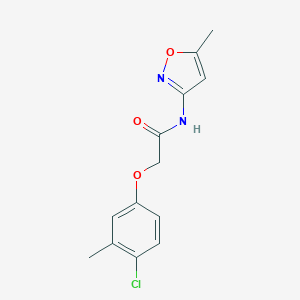![molecular formula C24H24N2O4S B283988 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one, also known as DTP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DTP is a member of the pyrano[2,3-d]pyrimidine family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This activity may explain the reported skin whitening effect of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the main advantages of using 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as inhibitory effects on certain enzymes. This makes this compound a potentially useful tool for investigating the mechanisms of these biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for research on 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one. One area of interest is the development of new drugs based on the structure of this compound. The diverse biological activities of this compound make it a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and Alzheimer’s disease. Another area of interest is the investigation of the mechanism of action of this compound. Understanding how this compound exerts its biological activities may lead to the development of more effective drugs. Finally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound with diverse biological activities. Its potential applications in scientific research make it a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and Alzheimer’s disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas.
合成方法
The synthesis of 1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one has been reported in several studies. One of the most common methods involves the reaction of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with thiourea and acetic anhydride to yield this compound. The overall yield of this method is reported to be around 60%.
科学研究应用
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one has shown promising results in a variety of scientific research applications. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In addition, this compound has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These activities make this compound a potential candidate for the development of new drugs for the treatment of cancer, viral infections, and Alzheimer’s disease.
属性
分子式 |
C24H24N2O4S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-sulfanylidenepyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N2O4S/c1-15-14-24(2,3)30-22-20(15)21(27)25(16-6-10-18(28-4)11-7-16)23(31)26(22)17-8-12-19(29-5)13-9-17/h6-14H,1-5H3 |
InChI 键 |
GJDQGBOUKVYXGX-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)(C)C |
规范 SMILES |
CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)

